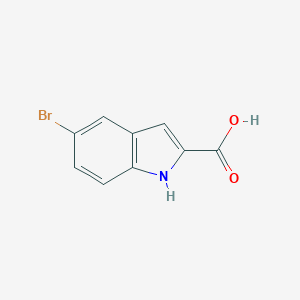

5-Bromo-1H-indole-2-carboxylic acid

Description

The exact mass of the compound 5-Bromoindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULOOYNCJDPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291139 |

Source

|

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-19-5 |

Source

|

| Record name | 7254-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, spectral data, synthesis, and applications of 5-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a solid organic compound, appearing as a white to light yellow or orange crystalline powder.[1][2] It is a key intermediate in the synthesis of more complex molecules.[3] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO₂ | [2] |

| Molecular Weight | 240.05 g/mol | [2] |

| CAS Number | 7254-19-5 | [2] |

| Appearance | White to light yellow/orange solid/crystalline powder | [1][4] |

| Melting Point | 287-288 °C | [2] |

| Boiling Point (Predicted) | 470.9 ± 25.0 °C | [1][2] |

| Density (Predicted) | 1.838 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.25 ± 0.30 | [1][2] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide | [1] |

| Storage | Recommended at -20°C | [1][2] |

Spectral Data Analysis

| Technique | Expected/Observed Peaks and Rationale |

| ¹H NMR | While direct data is unavailable, the spectrum of its methyl ester provides insight. For the carboxylic acid, one would expect the disappearance of the methyl ester singlet (around 3.95 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons on the indole ring would exhibit complex splitting patterns characteristic of the substitution. |

| ¹³C NMR | Based on derivatives, the spectrum is expected to show 9 distinct carbon signals.[1] The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm). The carbon attached to the bromine (C5) would be in the aromatic region, with its chemical shift influenced by the halogen. |

| Infrared (IR) Spectroscopy | A commercial sample's IR spectrum has been noted to conform to its structure.[4] Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a strong C=O stretch (1760-1690 cm⁻¹), a C-O stretch (1320-1210 cm⁻¹), and O-H bending vibrations (1440-1395 and 950-910 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak would be expected at m/z 239/241, reflecting the isotopic pattern of bromine. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.

Methodology:

-

Reaction Setup: Ethyl 5-bromoindole-2-carboxylate is dissolved in a mixture of methanol and water.

-

Hydrolysis: The solution is heated to reflux for approximately 30 minutes.

-

Acidification: After cooling the reaction mixture to 40°C, the pH is carefully adjusted to 3-4 by the slow addition of a 10% hydrochloric acid solution. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation: The resulting solid precipitate is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

Analysis: The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities of ≥96% being achievable.

Below is a graphical representation of the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of the indole ring, the carboxylic acid handle for further derivatization, and the bromine atom which can be used in cross-coupling reactions. It serves as a crucial starting material for the synthesis of various biologically active compounds.[3][5]

Key Application Areas:

-

Enzyme Inhibition: It is a foundational molecule for developing inhibitors of several key enzymes implicated in disease:

-

Matrix Metalloproteinase-13 (MMP-13): Derivatives have been explored for the treatment of arthritic diseases.[6]

-

Indoleamine 2,3-dioxygenase (IDO): Used in the synthesis of inhibitors that have applications in cancer immunotherapy.[6]

-

Factor Xa: A building block for novel anticoagulants.[6]

-

VEGFR-2 and EGFR Tyrosine Kinases: Derivatives have been synthesized and investigated as potential anticancer agents that inhibit angiogenesis and tumor cell proliferation.[7][8]

-

-

Anticancer Agents: It is used to synthesize tubulin polymerization inhibitors, which are a class of anticancer drugs.[6]

-

Metabolic Disease: The scaffold has been used in the preparation of dual PPARγ/δ agonists, which have potential in treating metabolic disorders.[6]

-

Antibacterial Research: The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria.[3]

The following diagram illustrates the central role of this compound in accessing different classes of therapeutic agents.

Caption: Role as a precursor in drug discovery pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-ブロモインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Indoles | Ambeed.com [ambeed.com]

- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. goldbio.com [goldbio.com]

A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow or orange powder.[1] Its core properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 7254-19-5 | [1][2] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Melting Point | 287-288 °C | [1] |

| Boiling Point | 470.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.838 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.25 ± 0.30 (Predicted) | [1] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. | [1] |

| Appearance | White to light yellow to light orange solid/powder. | [1] |

| Storage Temperature | -20°C |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the hydrolysis of its corresponding ethyl ester. Additionally, this compound serves as a crucial starting material for the synthesis of various biologically active derivatives.

Protocol 1: Synthesis of this compound from Ethyl 5-bromoindole-2-carboxylate

This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield the target compound.

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

96% Methanol

-

Water

-

10% Hydrochloric acid

Procedure:

-

Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.[3]

-

Heat the mixture to reflux and maintain for 30 minutes.[3]

-

After the reaction is complete, cool the solution to 40 °C.[3]

-

Slowly add 10% hydrochloric acid to adjust the pH to 3-4.[3]

-

Filter the resulting precipitate to collect the solid product.[3]

-

The resulting off-white solid is 5-bromoindole-2-carboxylic acid, with an expected yield of approximately 91%.[3]

Synthesis of this compound.

Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide Derivatives

This protocol outlines a general method for synthesizing hydrazone derivatives from this compound, which are investigated for their anticancer properties.

Materials:

-

This compound

-

Absolute Ethanol

-

Hydrazine hydrate

-

Appropriate substituted benzaldehyde

-

Glacial acetic acid

Procedure:

-

Esterification: Convert this compound to its ethyl ester.

-

Hydrazide formation: Dissolve the ethyl ester in absolute ethanol and add hydrazine hydrate. Reflux the mixture for 9 hours. This yields 5-bromo-1H-indole-2-carbohydrazide.[4]

-

Hydrazone synthesis: To a suspension of the carbohydrazide in ethanol, add the desired para-substituted benzaldehyde and a few drops of glacial acetic acid. Reflux the mixture for 6 hours to yield the final hydrazone derivative.[4]

General synthesis of hydrazone derivatives.

Applications in Drug Discovery and Development

This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

Derivatives of this compound have been extensively studied as potential anticancer agents. These compounds often target key signaling pathways involved in tumor growth and proliferation.

-

EGFR and VEGFR-2 Inhibition: Novel hydrazone and oxadiazole derivatives have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[5][6] Inhibition of these receptors can lead to cell cycle arrest and apoptosis in cancer cells.[7] Specifically, certain derivatives have demonstrated potent activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[5][7]

Inhibition of EGFR/VEGFR-2 signaling.

Other Therapeutic Targets

Beyond cancer, this indole derivative is a valuable scaffold for developing inhibitors of other important biological targets:

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Utilized in the discovery of indole-based inhibitors for MMP-13, which is implicated in arthritic diseases.[8]

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: Serves as a starting material for the synthesis of indolyl ethanones that act as IDO inhibitors, a target in immunotherapy.[8]

-

Factor Xa Inhibitors: Employed in the preparation of cis-diaminocyclohexane derivatives as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.

-

Tubulin Polymerization Inhibitors: Used to synthesize compounds that inhibit tubulin polymerization, a mechanism for anticancer agents.

-

Dual PPARγ/δ Agonists: A reactant in the preparation of dual agonists for Peroxisome Proliferator-Activated Receptors gamma and delta.

-

hFPRL1 Receptor Probes: Involved in the synthesis of chemical probes to study the role of the human formyl peptide receptor-like 1 (hFPRL1) in inflammation.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Store the compound at -20°C in a dry, well-ventilated place.

This in-depth guide highlights the significance of this compound as a pivotal molecule in contemporary chemical and pharmaceutical research. Its versatile structure and reactivity continue to make it an invaluable tool for the development of novel therapeutic agents.

References

- 1. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromoindole-2-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Bromo-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this molecule is critical for its application in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details relevant experimental protocols, and presents a typical synthetic workflow.

Core Concepts and Physicochemical Properties

This compound is a heterocyclic building block utilized in the development of a range of therapeutic agents, including inhibitors of MMP-13 and indoleamine 2,3-dioxygenase. Its utility in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Melting Point | 287-288 °C |

| Appearance | White to off-white solid |

Solubility Data

To provide a reasonable estimation of its solubility behavior, the following table presents experimental data for the closely related parent compound, Indole-2-carboxylic acid , in a range of solvents at various temperatures. It is anticipated that the bromo-substitution at the 5-position will slightly decrease the solubility in polar protic solvents and may slightly increase it in less polar solvents, but the overall trends should be similar.

Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Solvents [1]

| Temperature (K) | Water (mol fraction) | Methanol (mol fraction) | Ethanol (mol fraction) | 1-Propanol (mol fraction) | 2-Propanol (mol fraction) | 1-Butanol (mol fraction) | Ethyl Acetate (mol fraction) | Dichloromethane (mol fraction) | Toluene (mol fraction) | 1,4-Dioxane (mol fraction) |

| 278.15 | 0.00018 | 0.0458 | 0.0392 | 0.0331 | 0.0289 | 0.0258 | 0.0215 | 0.0035 | 0.0006 | 0.0102 |

| 283.15 | 0.00021 | 0.0543 | 0.0465 | 0.0393 | 0.0343 | 0.0306 | 0.0255 | 0.0042 | 0.0008 | 0.0121 |

| 293.15 | 0.00029 | 0.0751 | 0.0643 | 0.0543 | 0.0474 | 0.0423 | 0.0353 | 0.0058 | 0.0014 | 0.0168 |

| 303.15 | 0.00041 | 0.1039 | 0.0889 | 0.0752 | 0.0656 | 0.0585 | 0.0488 | 0.0081 | 0.0024 | 0.0233 |

| 313.15 | 0.00057 | 0.1438 | 0.1229 | 0.1040 | 0.0908 | 0.0810 | 0.0676 | 0.0112 | 0.0042 | 0.0322 |

| 323.15 | 0.00078 | 0.1976 | 0.1688 | 0.1428 | 0.1250 | 0.1115 | 0.0931 | 0.0155 | 0.0073 | 0.0446 |

Note: This data is for the parent compound, Indole-2-carboxylic acid, and serves as an estimate.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common methods are the Shake-Flask Method and the Synthetic Method.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Synthetic Method with Laser Monitoring

This method was employed to generate the data for Indole-2-carboxylic acid presented in Table 1 and is a highly accurate technique.[1]

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer.

-

Heating and Dissolution: The solution is heated at a controlled rate while being stirred.

-

Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Saturation Point Determination: As the temperature increases, the solid dissolves. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Collection: By preparing samples with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.

Synthesis Workflow

This compound is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of a derivative, in this case, an amide.

Caption: A generalized workflow for the synthesis of a 5-Bromo-1H-indole-2-carboxamide derivative.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by several interacting factors. The following diagram illustrates these relationships.

Caption: Key factors determining the solubility of a chemical compound.

This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination using the described protocols is recommended. The provided data for the parent compound, Indole-2-carboxylic acid, offers a valuable starting point for solvent selection and process design.

References

Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, 5-Bromo-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and quality control of this compound in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~11.8 | s | 1H | N-H |

| ~7.8 | d | 1H | H-4 |

| ~7.4 | dd | 1H | H-6 |

| ~7.2 | d | 1H | H-7 |

| ~7.1 | s | 1H | H-3 |

Note: The predicted values are based on the analysis of similar structures, including indole-2-carboxylic acid and 5-bromoindole derivatives. The exact chemical shifts can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~137 | C-7a |

| ~130 | C-2 |

| ~128 | C-5 |

| ~125 | C-4 |

| ~123 | C-6 |

| ~115 | C-3a |

| ~114 | C-7 |

| ~103 | C-3 |

Note: The predicted values are based on the analysis of 5-bromoindole and indole-2-carboxylic acid. The assignment of quaternary carbons is based on expected chemical shifts.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Medium | N-H stretch |

| 1760-1690 | Strong | C=O stretch (carboxylic acid) |

| 1600-1585 | Medium-Weak | C=C stretch (aromatic) |

| 1500-1400 | Medium-Weak | C=C stretch (aromatic) |

| 1320-1210 | Strong | C-O stretch |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

| 690-515 | Medium-Strong | C-Br stretch |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 240/242 | [M]⁺ Molecular ion peak (presence of Bromine isotopes) |

| 196/198 | [M-COOH]⁺ |

| 116 | [M-Br-COOH]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 14 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

-

A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

The solution may be further diluted to a final concentration of ~10 µg/mL.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical pathway for structural elucidation.

The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development

Introduction

Brominated indoles, a diverse class of marine-derived natural products and their synthetic analogs, have garnered significant attention in the scientific community for their wide spectrum of potent biological activities. These compounds, characterized by an indole nucleus substituted with one or more bromine atoms, exhibit promising therapeutic potential across various disease areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core biological activities of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers, scientists, and drug development professionals in this dynamic field.

The unique chemical properties imparted by bromine substitution, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1][2] From the anti-inflammatory properties of compounds isolated from the marine mollusc Dicathais orbita to the anticancer effects of 6-bromoisatin, this guide will delve into the specific activities and underlying molecular mechanisms of these fascinating molecules.

Anti-inflammatory Activity

Brominated indoles have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their mechanisms of action often involve the suppression of the nuclear factor kappa B (NFκB) pathway and the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).[1][3]

Mechanism of Action: Inhibition of the NFκB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effects of certain brominated indoles is the inhibition of NFκB translocation.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NFκB to the nucleus.[1][4] This, in turn, downregulates the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[1][4]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various brominated indoles.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 5-Bromoisatin | TNFα Inhibition | RAW264.7 | 38.05 | [1] |

| 6-Bromoisatin | NO Inhibition | RAW264.7 | 122.65 | [1] |

| 6-Bromoindole | NO Inhibition | RAW264.7 | 150.01 | [1] |

| Tyrindoleninone | NO Inhibition | RAW264.7 | 157.12 | [1] |

| Isatin (non-brominated) | NO Inhibition | RAW264.7 | 339.8 | [1] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the methodology for assessing the inhibition of NO production in LPS-stimulated RAW264.7 macrophages.[1][4]

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test brominated indoles. The cells are pre-treated for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added and incubated for another 10 minutes.

-

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Anticancer Activity

Several brominated indoles have emerged as potent anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Brominated indoles such as 6-bromoisatin have been shown to induce apoptosis in colorectal cancer cells (HT29 and Caco-2) by activating caspases 3 and 7.[5] Furthermore, 6-bromoisatin can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of selected brominated indoles against human colorectal cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Bromoisatin | HT29 | ~100 | [5][6] |

| 6-Bromoisatin | Caco-2 | ~100 | [5] |

| Tyrindoleninone | HT29 | 390 | [5] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the effect of brominated indoles on cancer cell viability.[5]

-

Cell Seeding: Cancer cells (e.g., HT29) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

Brominated indoles have also been recognized for their antimicrobial properties against a range of pathogenic bacteria. The position and number of bromine atoms on the indole ring can significantly influence their antibacterial efficacy.[2][7]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various brominated indole derivatives against pathogenic bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Tulongicin A | Staphylococcus aureus | 1.2 | [8] |

| Dihydrospongotine C | Staphylococcus aureus | 3.7 | [8] |

| 3-benzyl brominated indole | Pseudomonas lachrymans | 2-8 | [9] |

| 3-benzyl brominated indole | Agrobacterium tumefaciens | 2-8 | [9] |

| 3-benzyl brominated indole | Xanthomonas vesicatoria | 2-8 | [9] |

| 4,6-dibromoindole | Candida species | 10-50 | [10] |

| 5-bromo-4-chloroindole | Candida species | 10-50 | [10] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: The brominated indole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective and Other Activities

Beyond their anti-inflammatory, anticancer, and antimicrobial effects, brominated indoles have shown potential in other therapeutic areas, notably as inhibitors of enzymes relevant to neurodegenerative diseases.

Inhibition of Acetylcholinesterase

Certain brominated indoles, such as barettin and 8,9-dihydrobarettin, have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[11]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Enzyme | Ki (µM) | Reference |

| Barettin | Electric eel acetylcholinesterase | 29 | [11] |

| 8,9-Dihydrobarettin | Electric eel acetylcholinesterase | 19 | [11] |

Ki: Inhibition constant.

Experimental Workflow: Enzyme Inhibition Assay

Brominated indoles represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscore their importance in drug discovery and development. The structure-activity relationships, often linked to the position and degree of bromination, offer a compelling avenue for the design of novel and more potent therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic promise of this remarkable class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is crucial for translating these promising preclinical findings into clinical applications.

References

- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic agents. Among its many halogenated derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a versatile starting material for the synthesis of a new generation of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of these derivatives, with a focus on their anticancer properties and inhibitory potential against other key biological targets.

The Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play pivotal roles in tumor cell proliferation, survival, and angiogenesis.

Inhibition of EGFR Signaling

A variety of this compound derivatives, including carbothioamides, oxadiazoles, and triazoles, have been synthesized and evaluated as EGFR inhibitors.[1][2][3] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[2][3] In vitro studies have shown that these derivatives can decrease the growth of human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2][3] The inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis.[2][3]

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Derivative Type | A549 | HepG2 | MCF-7 | Reference |

| 3a | Carbothioamide | Potent | Potent | Potent | [2][3] |

| Compound 5 | Not Specified | 99.93 | - | - | [4] |

| 5BDBIC | Hydrazone | - | 14.3 | - | [4] |

| 7c | N-benzyl-5-bromoindolin-2-one | - | - | 7.17 | [5] |

| 7d | N-benzyl-5-bromoindolin-2-one | - | - | 2.93 | [5] |

| 23p | 7-azaindolin-2-one | 2.357-3.012 | 2.357-3.012 | - | [6] |

Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. This compound hydrazone derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[1] Molecular docking studies have elucidated the binding modes of these compounds within the VEGFR-2 active site.[1] The most potent of these derivatives have demonstrated IC₅₀ values comparable to the standard VEGFR-2 inhibitor, sorafenib.[4] Inhibition of VEGFR-2 by these compounds leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[4]

Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Effects of Hydrazone Derivatives

| Compound ID | VEGFR-2 IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 5BDBIC | Not Specified | HepG2 | 14.3 | [4] |

| 7c | 0.728 | MCF-7 | 7.17 | [5] |

| 7d | 0.503 | MCF-7 | 2.93 | [5] |

Broader Therapeutic Applications

The therapeutic potential of this compound derivatives extends beyond oncology. These compounds have shown inhibitory activity against other important enzymes implicated in various diseases.

-

Factor Xa Inhibitors : Derivatives have been synthesized and investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, suggesting their potential as novel anticoagulants.[7]

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors : The this compound scaffold has been utilized in the discovery of inhibitors of MMP-13, an enzyme involved in the degradation of cartilage and implicated in arthritis.[7][8]

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors : This core structure has also served as a starting point for the synthesis of inhibitors of indoleamine 2,3-dioxygenase, a key enzyme in tryptophan metabolism that is involved in immune suppression, particularly in the tumor microenvironment.[7]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of various derivatives typically starts from this compound. A general workflow is depicted below.

Step-by-Step Synthesis of 5-Bromo-1H-indole-2-carbohydrazide (Compound 2 from the literature): [2]

-

Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reflux the reaction mixture for approximately 9 hours at 80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain 5-bromo-1H-indole-2-carbohydrazide.

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

EGFR Signaling Pathway

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Medicinal Chemistry Applications of the 5-Bromo-1H-indole-2-carboxylic Acid Scaffold.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, this compound has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth review of the current state of research on this compound and its derivatives, with a focus on their synthesis, biological activities, and therapeutic potential.

Anticancer Applications: Targeting Key Signaling Pathways

Research has predominantly focused on the derivatization of this compound to generate potent inhibitors of key protein kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibitors

A significant body of work has explored the synthesis of this compound hydrazone derivatives as potential VEGFR-2 inhibitors. These compounds have demonstrated promising anti-proliferative activity against various human cancer cell lines. For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has shown potent activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 μM, comparable to the standard VEGFR inhibitor sorafenib (IC50 = 6.2 μM)[1]. Inhibition of VEGFR-2 by these derivatives leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway[1].

EGFR Inhibitors

Derivatives of this compound, including carbothioamides, oxadiazoles, and triazoles, have also been investigated as inhibitors of EGFR tyrosine kinase[2][3]. Molecular docking studies have shown that these compounds can effectively bind to the EGFR tyrosine kinase domain[2]. Certain derivatives have exhibited potent antiproliferative activities against cancer cell lines such as A549, HepG2, and MCF-7[2][3]. Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis[3].

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives as anticancer agents.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of this compound Hydrazone Derivatives

| Compound ID | Substitution on Benzylidene Ring | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | HeLa IC50 (µM) | PC3 IC50 (µM) |

| 3a | 4-OH | - | 20.1 | 25.3 | 30.7 |

| 3b | 4-Cl | - | 18.9 | 22.4 | 28.1 |

| 3e (5BDBIC) | 4-N(CH₃)₂ | - | 14.3 | 19.8 | 24.5 |

| Sorafenib | - | 0.009 | 6.2 | - | - |

Data extracted from Hassan et al., 2022[1].

Table 2: EGFR Inhibitory Activity and Cytotoxicity of this compound Carbothioamide and Oxadiazole Derivatives

| Compound ID | Derivative Type | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 3a | Carbothioamide | 25.4 | 15.2 | 20.8 |

| 3b | Carbothioamide | 30.1 | 22.7 | 28.4 |

| 4 | Oxadiazole | > 50 | > 50 | > 50 |

| Erlotinib | - | 10.5 | 8.9 | 12.3 |

Data extracted from Hassan et al., 2023[2][3].

Experimental Protocols

General Synthesis of this compound Hydrazone Derivatives

A general multi-step synthesis is employed for the preparation of this compound hydrazone derivatives.

-

Esterification: this compound is esterified, typically using ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl 5-bromo-1H-indole-2-carboxylate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol to form 5-Bromo-1H-indole-2-carbohydrazide.

-

Condensation: Finally, the carbohydrazide is condensed with various substituted aldehydes or ketones in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to afford the target hydrazone derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against VEGFR-2 and EGFR tyrosine kinases is typically evaluated using in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase, substrate (a suitable peptide), ATP, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate reader, and the intensity of the signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Broader Therapeutic Potential: Antiviral and Neurological Applications

While the primary focus has been on anticancer research, the broader indole scaffold is known for its diverse pharmacological activities, including antiviral and neurological effects. However, specific studies on this compound derivatives in these areas are limited. One study reported the anti-SARS-CoV-2 activity of a 6-bromo-indole derivative, suggesting that halogenated indoles warrant further investigation as antiviral agents. In the context of neurodegenerative diseases, other indole derivatives have been explored for their potential to modulate targets relevant to conditions like Alzheimer's disease. The exploration of this compound derivatives for these and other therapeutic indications represents a promising avenue for future research.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of crucial oncogenic kinases, VEGFR-2 and EGFR. The synthetic accessibility and the possibility for diverse chemical modifications make this core structure an attractive starting point for the design of new therapeutic agents. While the focus has been on oncology, the broader biological activities associated with the indole nucleus suggest that the therapeutic potential of this compound derivatives may extend to other disease areas, warranting further investigation. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation for future drug discovery and development efforts based on this promising scaffold.

References

The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, has emerged from a foundational building block in organic synthesis to a pivotal core in modern medicinal chemistry. While its precise initial discovery remains uncredited in seminal literature, its lineage is tied to the early 20th-century explorations of indole chemistry. This technical guide delineates the historical context, synthesis methodologies, and the contemporary significance of this compound, particularly in the development of targeted therapeutics. Its utility as a scaffold for potent inhibitors of key signaling pathways, such as those mediated by VEGFR-2 and EGFR, underscores its importance in the landscape of anticancer drug discovery. Furthermore, derivatives of this core have demonstrated promising antimicrobial activities. This document provides a comprehensive overview of its synthesis, experimental protocols for the evaluation of its derivatives, and a summary of its biological significance, supported by quantitative data and pathway diagrams.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the parent compound, 5-bromoindole, was first synthesized in the early 20th century during a period of intense investigation into substituted indole derivatives for applications in organic synthesis and medicinal chemistry.[1] The development of fundamental indole synthesis methodologies, such as the Reissert indole synthesis and the Fischer indole synthesis, laid the groundwork for accessing a wide array of substituted indole-2-carboxylic acids.

The Reissert indole synthesis , first reported by Arnold Reissert in 1897, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid.[2][3] This method provided a viable, albeit historically lengthy, route to the core structure.

Caption: Generalized Reissert Indole Synthesis Workflow.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, utilizes the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[4] This versatile method has been a cornerstone of indole chemistry for over a century.

Caption: Generalized Fischer Indole Synthesis Workflow.

While these classical methods provided the foundational chemistry, the modern utility of this compound has been driven by its role as a versatile intermediate in the synthesis of biologically active molecules.

Synthesis of this compound

A common and efficient contemporary method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate

This procedure is adapted from established chemical literature.[5]

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Methanol (96%)

-

Water

-

10% Hydrochloric acid solution

-

Sodium hydroxide

Procedure:

-

Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.

-

After cooling the reaction mixture to 40 °C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, inducing precipitation of the product.

-

Filter the resulting solid, wash with water, and dry to yield this compound.

Expected Yield: Approximately 91%[5] Purity (by HPLC): ≥96%[5]

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold for the synthesis of a variety of bioactive compounds, most notably inhibitors of protein kinases involved in cancer progression and compounds with antimicrobial properties.

Anticancer Activity: VEGFR-2 and EGFR Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key regulators of tumor angiogenesis and cell proliferation.

A general scheme for the synthesis of these derivatives is outlined below.[6][7]

Caption: Synthetic scheme for 5-bromoindole-2-carboxylic acid hydrazone derivatives.

Table 1: In Vitro Anticancer Activity of 5-Bromoindole-2-carboxylic Acid Hydrazone Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 5BDBIC | Hep G2 | 14.3 | [7] |

| Sorafenib (Standard) | Hep G2 | 6.2 | [7] |

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 Signaling Pathway.

Derivatives of this compound, such as carbothioamides and oxadiazoles, have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

Table 2: EGFR Tyrosine Kinase Domain Binding Energies of 5-Bromoindole-2-carboxylic Acid Derivatives

| Compound ID | Binding Energy (kcal/mol) | Reference |

| 3a | - | [8] |

| 3b | - | [8] |

| 3f | - | [8] |

| 7 | - | [8] |

| Note: Specific binding energy values were not provided in the abstract, but these compounds were identified as having the strongest binding energies. |

The EGFR signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR Signaling Pathway.

Antimicrobial Activity

The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Listeria monocytogenes.[9] Further derivatization of the indole core has led to compounds with a broader spectrum of antimicrobial activity.

Table 3: Minimum Inhibitory Concentration (MIC) of a 5-Bromo-substituted Indole Analogue

| Compound ID | Target Organism | MIC (µM) |

| 13b | Staphylococcus aureus | ≤ 0.28 |

| Acinetobacter baumannii | ≤ 0.28 | |

| Cryptococcus neoformans | ≤ 0.28 |

Experimental Protocols for Biological Assays

VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 inhibition is through an ELISA-based assay.

Principle: This assay measures the ability of a compound to inhibit the binding of VEGF to its receptor, VEGFR-2.

General Procedure:

-

A 96-well plate is coated with recombinant VEGF165.

-

After blocking non-specific binding sites, the plate is incubated with the test compound at various concentrations.

-

Biotinylated VEGFR-2 is then added to the wells.

-

Following incubation and washing steps, Streptavidin-HRP is added, which binds to the biotinylated VEGFR-2.

-

A chemiluminescent substrate is added, and the resulting signal is measured. A decrease in signal indicates inhibition of the VEGF-VEGFR-2 interaction.

EGFR Kinase Assay

The inhibitory activity against EGFR can be determined using a continuous-read kinase assay.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The phosphorylation event is detected by a change in fluorescence.

General Procedure:

-

Recombinant EGFR (wild-type or mutant) is pre-incubated with the test compound in a 384-well plate.

-

The kinase reaction is initiated by the addition of a mixture of ATP and a fluorescently labeled peptide substrate.

-

The increase in fluorescence, corresponding to the phosphorylation of the substrate, is monitored over time.

-

The initial reaction velocity is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone of contemporary drug discovery. Its synthetic accessibility and the amenability of its scaffold to diverse chemical modifications have made it an invaluable tool for medicinal chemists. The development of potent and selective inhibitors of crucial cancer targets like VEGFR-2 and EGFR, as well as promising antimicrobial agents, highlights the enduring and evolving importance of this compound. Future research will likely continue to explore the vast chemical space accessible from this versatile core, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Page loading... [guidechem.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

5-Bromo-1H-indole-2-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-1H-indole-2-carboxylic acid is a heterocyclic compound that primarily serves as a versatile synthetic intermediate in the development of biologically active molecules. While the core compound itself has limited reported direct biological activity, its derivatives have emerged as potent modulators of critical signaling pathways implicated in oncology. This guide delineates the mechanism of action of these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Detailed experimental protocols for assays used to characterize these compounds and quantitative data on their activity are provided to support further research and development in this area.

Introduction: A Tale of a Scaffold

This compound's significance in medicinal chemistry lies in its utility as a structural scaffold. The indole ring system is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The bromo- and carboxylic acid substitutions on this core provide reactive handles for synthetic modifications, enabling the generation of diverse chemical libraries. Research has demonstrated that derivatization of this scaffold is crucial for eliciting potent biological effects, particularly in the realm of anticancer therapeutics. The primary mechanisms of action for these derivatives involve the inhibition of key receptor tyrosine kinases (RTKs), namely VEGFR-2 and EGFR, which are pivotal regulators of cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Cancer's Master Switches

The anticancer activity of this compound derivatives stems from their ability to interfere with essential signaling cascades that drive tumor growth and progression.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Derivatives of this compound have been synthesized that act as potent inhibitors of VEGFR-2 tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

The inhibition of VEGFR-2 by these derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] Specifically, one of the most potent derivatives, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptosis pathway in hepatocellular carcinoma cells (HepG2).[2]

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for anticancer therapies.[3] Novel derivatives of this compound have been synthesized and shown to act as EGFR tyrosine kinase inhibitors.[3][4] Similar to their action on VEGFR-2, these compounds compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and downstream signaling.

Inhibition of EGFR signaling by these derivatives has been demonstrated to induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[3][4]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various derivatives of this compound against different cancer cell lines and kinases.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives [2]

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 5BDBIC | HepG2 | 14.3 |

| Sorafenib (Standard) | HepG2 | 6.2 |

Table 2: EGFR Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Carbothioamide Derivatives [3][4]

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 3a | A549 | 10.2 |

| 3a | MCF-7 | 4.5 |

| 3b | A549 | 5.4 |

| 3b | MCF-7 | 5.4 |

| 3f | A549 | 19.9 |

| 3f | MCF-7 | 6.0 |

| 7 | A549 | 4.1 |

| 7 | MCF-7 | 2.6 |

| Erlotinib (Standard) | A549 | Not Reported |

| Erlotinib (Standard) | MCF-7 | Not Reported |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against receptor tyrosine kinases.

Methodology:

-

Plate Coating: 96-well microplates are coated with a substrate for the kinase (e.g., poly(Glu, Tyr) for general tyrosine kinase assays).

-

Reaction Mixture: A reaction mixture is prepared containing the purified recombinant kinase (VEGFR-2 or EGFR), the test compound at various concentrations, and a suitable buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method, where a primary antibody specific for the phosphorylated residue is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, luminescence-based assays that measure the amount of ATP consumed can be used.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis induced by the test compounds.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The analysis allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Directions

This compound serves as a valuable starting point for the synthesis of potent anticancer agents. Its derivatives have demonstrated significant activity through the inhibition of key signaling pathways mediated by VEGFR-2 and EGFR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery and development.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further investigations into their effects on other signaling pathways and their potential for combination therapies are also warranted. The continued exploration of the chemical space around the this compound scaffold holds promise for the development of novel and effective cancer therapeutics.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic applications of 5-Bromo-1H-indole-2-carboxylic acid derivatives. The unique structural scaffold of these compounds has positioned them as versatile agents with the potential to modulate the activity of various key biological targets implicated in a range of diseases, most notably cancer and viral infections. This document summarizes the current state of research, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Derivatives of this compound have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By targeting the tyrosine kinase activity of VEGFR-2, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anti-proliferative and VEGFR-2 Inhibitory Activities

A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |